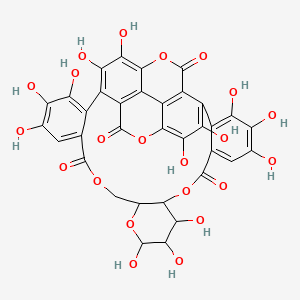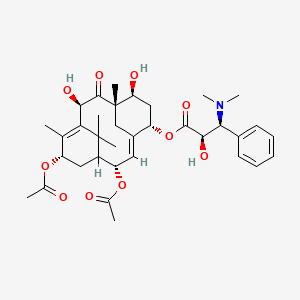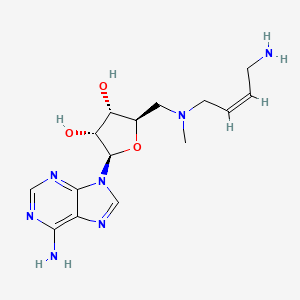![molecular formula C17H21NO5 B1234156 [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate CAS No. 79189-81-4](/img/structure/B1234156.png)
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is a derivative of carbofuran, a highly toxic carbamate pesticide. This compound is known for its potent acetylcholinesterase inhibitory activity, which makes it effective in pest control. due to its toxicity, its use is highly regulated in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxycarbofuran angelate typically involves the hydroxylation of carbofuran. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the carbofuran molecule .
Industrial Production Methods: Industrial production of 3-hydroxycarbofuran angelate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting to carbofuran.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated derivatives of 3-hydroxycarbofuran angelate.
Reduction: Carbofuran.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate pesticides and their metabolites.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Mechanism of Action
The primary mechanism of action of 3-hydroxycarbofuran angelate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides .
Comparison with Similar Compounds
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Hydroxycarbofuran: A metabolite of carbofuran with similar toxicological properties.
Benfuracarb, Carbosulfan, Furathiocarb: Other carbamate pesticides that degrade to carbofuran or its metabolites.
Uniqueness: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is unique due to its specific hydroxylation pattern, which can influence its reactivity and toxicity compared to other carbamate pesticides. Its distinct chemical structure allows for targeted studies on its environmental fate and biological effects .
Properties
CAS No. |
79189-81-4 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H21NO5/c1-6-10(2)15(19)22-14-11-8-7-9-12(21-16(20)18-5)13(11)23-17(14,3)4/h6-9,14H,1-5H3,(H,18,20)/b10-6- |
InChI Key |
NUAOLUPQWUMKNY-POHAHGRESA-N |
SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Synonyms |
2,3-dihydro-2,2-dimethyl-7-(((methylamino)carbonyl)oxy)-3-benzofuranyl-2-methyl-2-butenoate 3-hydroxycarbofuran angelate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)








